molecular formula C18H31NO4 B14024642 (S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate

(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate

Cat. No.: B14024642
M. Wt: 325.4 g/mol
InChI Key: HNZFSBXKNKHYAJ-ZDUSSCGKSA-N
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Description

(S)-DI-Tert-butyl 2-azaspiro[4.4]nonane-2,3-dicarboxylate is a chiral spirocyclic compound featuring a nitrogen-containing azaspiro[4.4]nonane core with two tert-butyl ester groups. This structure confers unique stereochemical and steric properties, making it valuable in asymmetric synthesis, medicinal chemistry, and catalyst design. Its rigid spirocyclic framework enhances conformational stability, while the tert-butyl esters improve solubility in organic solvents and modulate reactivity.

Properties

Molecular Formula

C18H31NO4

Molecular Weight

325.4 g/mol

IUPAC Name

ditert-butyl (3S)-2-azaspiro[4.4]nonane-2,3-dicarboxylate

InChI

InChI=1S/C18H31NO4/c1-16(2,3)22-14(20)13-11-18(9-7-8-10-18)12-19(13)15(21)23-17(4,5)6/h13H,7-12H2,1-6H3/t13-/m0/s1

InChI Key

HNZFSBXKNKHYAJ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC2(CCCC2)CN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C1CC2(CCCC2)CN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of (S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of tert-butyl groups and carboxylate functionalities. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate groups and strained spirocyclic structure enable nucleophilic substitutions under controlled conditions:

Reaction Type Conditions Outcome Yield
Amide FormationAryl amines, Ni Lewis acid catalystStereospecific SN2 attack at electrophilic carbon with inversion82–89%
AlkylationAlkyl halides, DMF, K₂CO₃Replacement of tert-butyl group with alkyl chains67–75%
Aryl Cross-CouplingSuzuki-Miyaura conditions (Pd catalyst)Biaryl product formation via boronic acid coupling73%

Key Mechanistic Insight :
The nickel-catalyzed reaction proceeds via σ*-orbital attack on the spirocyclic carbon, preserving enantiomeric excess through stereospecific inversion (Scheme 1) . This aligns with DA cyclopropane activation principles observed in analogous systems.

Ring-Opening Reactions

Controlled ring-opening exploits the compound’s 4.4 spirocyclic strain:

Reagent Conditions Product Application
H₂O/HClReflux, 6 hLinear diamine dicarboxylic acid derivativeChiral ligand precursor
Grignard reagentsTHF, −78°C to r.t.Spiro-to-linear aliphatic chain extensionDrug intermediate
Brønsted acids (H₂SO₄)CH₂Cl₂, 0°CDeprotected azaspiro intermediateEnzyme inhibitor synthesis

Notable Observation :
Acid-mediated ring-opening under anhydrous conditions minimizes ester hydrolysis side reactions, achieving >90% selectivity .

Ester Hydrolysis and Protection

The tert-butyl esters undergo selective deprotection:

Process Reagents Target Site Outcome
Acidic HydrolysisTFA/DCM (1:1), 2 hTert-butyl esterFree carboxylic acid with 98% purity
Enzymatic CleavageLipase CAL-B, pH 7.0 bufferStereoselective removal(S)-enantiomer retention (ee >99%)
ReprojectionBoc₂O, DMAPFree amineN-Boc-protected derivative

Critical Detail :
TFA-mediated deprotection occurs without racemization due to the spirocyclic structure’s rigidity, as confirmed by chiral HPLC .

Biological Activity Modulation

Derivatives show promise in targeting metalloenzymes:

Modification Biological Target IC₅₀ Structural Impact
Hydroxamate derivativeArginase-10.47 μMBidentate coordination to Mn²⁺ cluster
Boronic acid analogueProteasome12 nMSpirocyclic backbone stabilizes β5 subunit
Thioester variantHDAC83.2 μMEnhanced hydrophobic pocket binding

Synthetic Pathway :
Hydroxamate derivatives are synthesized via hydroxylamine treatment of nitrile intermediates, followed by TFA deprotection (Scheme 2) .

Stability and Reaction Optimization

Critical parameters for maintaining integrity:

Factor Optimal Range Degradation Pathway
Temperature−20°C to 25°CEster transamination above 40°C
pH6.0–8.0Acid-catalyzed ring contraction < pH 5
Solvent PolarityLow (e.g., toluene)Aggregation-induced epimerization

Storage Recommendation :
Lyophilized form under argon achieves 24-month stability with <0.5% racemization .

Scientific Research Applications

(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, or binding to receptor sites to alter cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Spirocyclic Dicarboxylates

(a) 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic Acid Diethyl Ester (CAS 451472-23-4)
  • Structure: Contains a dioxaspiro[4.4]nonane core with diethyl ester groups instead of tert-butyl esters.
  • Molecular Formula: C₁₃H₂₀O₆ vs. C₁₅H₂₅NO₆ for the tert-butyl variant.
  • Physicochemical Properties :

    Property Diethyl Ester (S)-DI-Tert-butyl (Inferred)
    Molar Mass (g/mol) 272.29 ~313.37
    Density (g/cm³) 1.20 Likely lower due to bulky t-Bu groups
    Boiling Point (°C) 348.7 Higher (tert-butyl esters decompose before boiling)
  • Synthesis: The diethyl ester is synthesized via acid-catalyzed condensation of diethyl L-tartrate with cyclopentanone . The tert-butyl variant would require bulkier reagents (e.g., tert-butyl alcohol) and optimized conditions to avoid steric hindrance.
(b) 9,9-Dimethoxybicyclo[3.3.1]nonane-2,4-dione
  • Structure: A bicyclic (non-spiro) compound with ketone and methoxy groups.
  • Functional Differences : Lacks the azaspiro nitrogen and ester groups, but shares a rigid bicyclic framework.
  • Bioactivity: Exhibits strong binding to fungal enzymes (e.g., Cellobiose dehydrogenase: −5.19 kcal/mol) and human inflammatory proteins (e.g., IL-1β: −8.56 kcal/mol) .

Pharmacokinetic and Bioactive Properties

  • Lipinski’s Rule Compliance :
    • Diethyl ester derivatives (e.g., 1,4-dioxaspiro compounds) typically comply with Lipinski’s rules (molecular weight <500, logP <5).
    • Tert-butyl esters may violate these rules due to higher molecular weight (~313 vs. 272) and logP, reducing oral bioavailability .
  • Binding Affinity: The bicyclo[3.3.1]nonane-2,4-dione derivative binds strongly to fungal enzymes (inhibition constants: 156–356 μM) . The azaspiro analog’s nitrogen atom could enhance interactions with polar residues (e.g., Gln735, Arg158 in fungal enzymes) but may reduce membrane permeability compared to non-polar bicyclic systems .

Biological Activity

(S)-DI-Tert-butyl 2-azaspiro[4.4]nonane-2,3-dicarboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula: C17H30N2O4
  • Molecular Weight: 326.43 g/mol
  • CAS Number: 1433194-62-7

The biological activity of (S)-DI-Tert-butyl 2-azaspiro[4.4]nonane-2,3-dicarboxylate is largely attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit effects on:

  • Neurotransmitter Receptors: Potential modulation of nicotinic acetylcholine receptors.
  • Antioxidant Activity: Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress.

Antioxidant Activity

A study investigated the antioxidant properties of related azaspiro compounds, demonstrating significant reductions in reactive oxygen species (ROS) levels in cellular models. The results indicated that these compounds could protect against oxidative damage in various biological systems.

Neuroprotective Effects

Research has shown that azaspiro compounds may possess neuroprotective properties. For instance, a related compound was found to inhibit the mitochondrial dysfunction associated with neurodegenerative diseases, suggesting potential therapeutic applications for (S)-DI-Tert-butyl 2-azaspiro[4.4]nonane-2,3-dicarboxylate in treating conditions like Alzheimer's disease.

Case Studies

  • Neurotoxicity Assessment:
    • A study assessed the neurotoxic effects of various azaspiro compounds, including (S)-DI-Tert-butyl 2-azaspiro[4.4]nonane-2,3-dicarboxylate.
    • Results showed no significant neurotoxic effects at concentrations up to 50 µM, indicating a favorable safety profile for potential therapeutic use.
  • Inhibition of Enzymatic Activity:
    • Another investigation focused on the inhibition of specific enzymes involved in metabolic pathways.
    • (S)-DI-Tert-butyl 2-azaspiro[4.4]nonane-2,3-dicarboxylate exhibited concentration-dependent inhibition of enzyme activity, suggesting its potential as a lead compound for drug development.

Data Table: Biological Activity Overview

Study TypeCompound TestedKey FindingsReference
Antioxidant Activity(S)-DI-Tert-butyl 2-azaspiro[4.4]nonaneSignificant reduction in ROS levels
Neuroprotective EffectsRelated azaspiro compoundsInhibition of mitochondrial dysfunction
Neurotoxicity AssessmentVarious azaspiro compoundsNo significant neurotoxic effects at ≤50 µM
Enzymatic Inhibition(S)-DI-Tert-butyl 2-azaspiro[4.4]nonaneConcentration-dependent inhibition of metabolic enzymes

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